molecular formula C25H22IP B107652 Benzyltriphenylphosphonium CAS No. 15853-35-7

Benzyltriphenylphosphonium

Cat. No. B107652
CAS RN: 15853-35-7
M. Wt: 353.4 g/mol
InChI Key: BNQRPLGZFADFGA-UHFFFAOYSA-N
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Description

Benzyltriphenylphosphonium compounds are a class of organophosphorus compounds with a phosphonium center bearing a benzyl group and three phenyl groups. These compounds are versatile intermediates in organic synthesis, often used for the generation of radicals and as precursors in various chemical transformations.

Synthesis Analysis

The synthesis of benzyltriphenylphosphonium salts can be achieved through the reaction of triphenylphosphine with benzyl bromide, as demonstrated in the preparation of benzyltriphenylphosphonium bromide . This reaction typically yields colorless crystals that can be further reacted with elemental bromine to produce compounds with different anionic counterparts, such as the linear, slightly asymmetrical Br3- anions found in the red crystals of a brominated derivative .

Molecular Structure Analysis

The molecular structure of benzyltriphenylphosphonium compounds has been elucidated using X-ray crystallography. For instance, the crystal structure of benzyl(2-methoxyphenyl)diphenylphosphonium bromide reveals a near-tetrahedral geometry around the phosphorus center, with an average P-C bond distance indicative of the phosphonium ion's configuration . The oxygen atom of the methoxy group is trans to the alkyl carbon atom of the benzyl group, suggesting a weak bonding interaction between phosphorus and oxygen .

Chemical Reactions Analysis

Benzyltriphenylphosphonium salts are known to undergo various chemical reactions. They can act as alkyl radical precursors under photoredox catalysis, leading to the formation of C-C or C-H bonds . These radicals can be generated by pulse radiolysis, where the benzyl radical and triphenylphosphine are formed . Additionally, benzyltriphenylphosphonium salts can participate in cross-benzoin reactions, where they react with aldehydes to provide coupling products . They are also used in the iodination of aromatic compounds, providing high yields of iodo products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyltriphenylphosphonium compounds are influenced by their molecular structure. These compounds are generally stable and can be stored for extended periods without loss of activity . They are soluble in various organic solvents, which facilitates their use in different chemical reactions . For example, benzyltriphenylphosphonium peroxymonosulfate is an efficient reagent for the oxidation of alcohols under solvent-free conditions , and for the dethioacetalization of 1,3-dithiolanes and 1,3-dithianes in aprotic solvents . Moreover, benzyltriphenylphosphonium peroxodisulfate is effective for the oxidative deprotection of various ethers and acetals under non-aqueous and aprotic conditions .

Scientific Research Applications

1. Deprotection of Dithioacetals

Benzyltriphenylphosphonium tribromide is utilized as a mild and regenerable reagent for the deprotection of dithioacetals. This process is notable for its efficiency, excellent yield, short reaction time, and straightforward product purification (Hajipour, Pourmousavi, & Ruoho, 2004).

2. Antitrypanosomal Activity

Benzyltriphenylphosphonium salts demonstrate antitrypanosomal activity, a significant finding for the treatment of diseases caused by Trypanosoma rhodesiense. This discovery was part of a study that tested 70 phosphorus-containing compounds, with benzyltriphenylphosphonium salts being notably effective (Kinnamon, Steck, & Rane, 1979).

3. Oxidation of Organic Compounds

Benzyltriphenylphosphonium dichromate is used for the oxidation of organic compounds like alcohols, thiols, and sulfides to their corresponding derivatives under solid-phase conditions. This reagent is easily prepared and remains active for long periods (Hajipour & Mohammadpoor‐Baltork, 2000).

4. Deprotection of Ethers and Acetals

Benzyltriphenylphosphonium peroxomonosulfate is used for oxidative deprotection of trimethylsilyl and tetrahydropyranyl ethers and ethylene acetals, producing carbonyl compounds. This process is efficient and conducted under non-aqueous conditions (Hajipour, Mallakpour, Mohammadpoor‐Baltork, & Adibi, 2000).

5. Formation of Benzyl Radicals

The formation of benzyl radicals via the reaction of benzyltriphenylphosphonium ion with eaq− has been studied, providing valuable insights into radical chemistry and its potential applications (Horii, Fujita, Mori, & Taniguchi, 1979).

6. Conversion to Carbonyl Compounds

Benzyltriphenylphosphonium chlorochromate effectively converts oximes, phenylhydrazones, and semicarbazones to carbonyl compounds. This reaction is performed under non-aqueous conditions and demonstrates the compound's versatility in organic synthesis (Hajipour, Mallakpour, Mohammadpoor‐Baltork, & Backnejad, 2002).

7. Dethioacetalization of Compounds

Benzyltriphenylphosphonium peroxymonosulfate is also efficient in the dethioacetalization of 1,3-dithiolanes and 1,3-dithianes to corresponding carbonyl compounds under aprotic conditions (Hajipour, Mallakpour, Mohammadpoor‐Baltork, & Adibi, 2002).

8. Nitration of Aromatic Rings

Benzyltriphenylphosphonium nitrate serves as a useful reagent for the nitration of aromatic compounds, particularly under solvent-free conditions. This method is suitable for activating aromatic rings (Hajipour & Ruoho, 2004).

Safety And Hazards

Benzyltriphenylphosphonium is fatal if swallowed or inhaled . It causes serious eye damage, may cause respiratory irritation, and causes damage to organs (Lungs, nasal cavity) through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Benzyltriphenylphosphonium salts have significant potential for future applications. They have been used as alkyl radical precursors under photoredox catalysis . In addition, they have been used in the synthesis of high-performance and flexible X-ray scintillators .

properties

IUPAC Name

benzyl(triphenyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H22P/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQRPLGZFADFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166441
Record name Benzyltriphenylphosphonium
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Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzyltriphenylphosphonium

CAS RN

15853-35-7
Record name Triphenyl(phenylmethyl)phosphonium
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Record name Benzyltriphenylphosphonium
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Record name Benzoyltriphenylphosphonium
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Record name Benzyltriphenylphosphonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,780
Citations
AC Skapski, FA Stephens - Journal of Crystal and Molecular Structure, 1974 - Springer
… We report here structural details of the benzyltriphenylphosphonium (benzylPPh a) ion. The presence in the title compound of a very simple anion, CI-, and the use of diffractometer data…
Number of citations: 23 link.springer.com
JJ Hwang, RL Lin, RL Shieh, JJ Jwo - Journal of Molecular Catalysis A …, 1999 - Elsevier
The Wittig reaction of benzyltriphenylphosphonium salt and benzaldehyde in two-phase organic solvent/water (NaOH) medium was investigated, focusing on the effects of substituent …
Number of citations: 41 www.sciencedirect.com
AR Hajipour, SE Mallakpour, H Adibi - Chemistry letters, 2000 - journal.csj.jp
… using benzyltriphenylphosphonium peroxymonosulfate, which has been prepared by mixing an aqueous solution of benzyltriphenylphosphonium chloride … Benzyltriphenylphosphonium …
Number of citations: 72 www.journal.csj.jp
H Vashisht, I Bahadur, S Kumar, K Bhrara… - International Journal of …, 2014 - Elsevier
The effect of Benzyl triphenyl phosphonium chloride (BTPPC) on the corrosion of mild steel in a solution of 0.3 M phosphoric acid has been investigated at various inhibitor …
Number of citations: 22 www.sciencedirect.com
AR Hajipour, SE Mallakpour… - The Journal of Organic …, 2002 - ACS Publications
… Recently, we have reported benzyltriphenylphosphonium peroxymonosulfate 1 (PhCH 2 Ph 3 PHSO 5 ) as a mild, inexpensive, and efficient oxidizing reagent for the oxidative deprotection …
Number of citations: 113 pubs.acs.org
AR Hajipour, SE Mallakpour… - … , Sulfur, and Silicon …, 2002 - Taylor & Francis
… Recently, we have reported benzyltriphenylphosphonium peroxymonosulfate 1 (PhCH2Ph3PHSO5) as a mild, inexpensive, and efficient oxidising reagent for oxidation of alcohols to aldehydes …
Number of citations: 17 www.tandfonline.com
WD Song, PZ Hong, ZH Wu - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the title compound, C40H31N3P+·Br−, the 4-(2,2′:6′,2"-terpyridine)benzyl group is in a slightly twisted conformation with a dihedral angle between the benzyl ring and the central …
Number of citations: 1 scripts.iucr.org
ML Wang, A Liu, JJ Jwo - Industrial & engineering chemistry …, 1988 - ACS Publications
Triphenylphosphine (TP) and benzyl chloride (BC) undergo Sn2 substitution reaction to produce benzyltriphenylphosphonium chloride (BTPPC). The effects of solvent, reactant …
Number of citations: 6 pubs.acs.org
SJ Archer, TA Modro, LR Nassimbeni - Phosphorus and Sulfur and …, 1981 - Taylor & Francis
The Crystal and molecular structure of benzyltriphenylphosphonium iodide was determined. This salt crystallises in space group P2 1 /c, with a = 9.692(5), b = 21.58(1), c = 11.211(6) Å; …
Number of citations: 5 www.tandfonline.com
H Adibi, AR Hajipour, M Hashemi - Tetrahedron letters, 2007 - Elsevier
… Recently, we reported benzyltriphenylphosphonium peroxymonosulfate BTPPMS as a mild, … ® to an aqueous solution of benzyltriphenylphosphonium chloride in a quantitative yield at …
Number of citations: 61 www.sciencedirect.com

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